molecular formula C13H27NO B13268526 (1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine

(1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine

Cat. No.: B13268526
M. Wt: 213.36 g/mol
InChI Key: BOIHZOOPSADPLT-UHFFFAOYSA-N
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Description

(1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine is an organic compound with the molecular formula C₁₃H₂₇NO and a molecular weight of 213.36 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a cyclohexyl group and a methoxybutyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine typically involves the reaction of cyclohexyl ethylamine with 1-methoxybutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine is unique due to its specific combination of cyclohexyl and methoxybutyl groups attached to an amine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

(1-Cyclohexylethyl)(1-methoxybutan-2-yl)amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and data from various research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13H19NO
  • Molecular Weight : 207.30 g/mol

The compound features a cyclohexyl group and a methoxybutylamine moiety, which are crucial for its biological interactions.

Research has indicated that this compound may interact with various biological targets, influencing critical signaling pathways:

  • Inhibition of Raf Kinase : The compound has shown potential in inhibiting Raf kinase, a key player in the MAPK signaling pathway. This pathway is essential for cell proliferation and survival, making it a target for cancer therapies .
  • Effects on Calcium Channels : Studies suggest that this compound may affect calcium influx through CNGA2 channels, which are involved in sensory signal transduction . The modulation of these channels can alter cellular responses to stimuli.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Study Activity Methodology Findings
Raf Kinase InhibitionIn vitro assaysSignificant inhibition of cell growth in melanoma cells.
Calcium Channel ModulationCalcium imagingDose-dependent reduction in calcium influx in HEK293 cells expressing CNGA2 channels.
Antiviral ActivityViral replication assaysDemonstrated effectiveness against HIV integrase activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the compound's effects on melanoma cell lines. Results indicated that treatment with the compound led to reduced cell viability and induced apoptosis through activation of apoptotic pathways mediated by Raf inhibition .
  • Case Study 2 : Another investigation focused on the compound's interaction with taste receptors T1R1/T1R3. The findings suggested that this compound could enhance the sensitivity of these receptors to umami stimuli, indicating potential applications in flavor enhancement and food technology .

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-1-methoxybutan-2-amine

InChI

InChI=1S/C13H27NO/c1-4-13(10-15-3)14-11(2)12-8-6-5-7-9-12/h11-14H,4-10H2,1-3H3

InChI Key

BOIHZOOPSADPLT-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC(C)C1CCCCC1

Origin of Product

United States

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